
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods typically require specific reaction conditions such as high temperatures and the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aminoguanidine hydrochloride, and various amines. Reaction conditions often involve high temperatures, microwave irradiation, and the use of solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aliphatic amines can yield N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
科学研究应用
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Medicine: Explored for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of kinases and lysine-specific demethylase 1, which are involved in various cellular processes such as signal transduction and gene expression . The compound’s ability to inhibit these enzymes can lead to the modulation of cellular activities, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Explored for its applications in energetic materials.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in the synthesis of bioactive triazole-fused heterocycles.
Uniqueness
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride stands out due to its unique combination of the triazole ring and amino acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEQZKDSNCSPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)
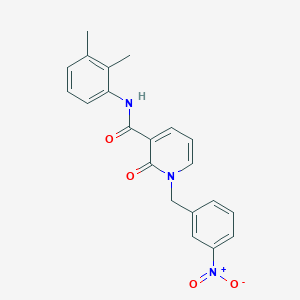
![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)
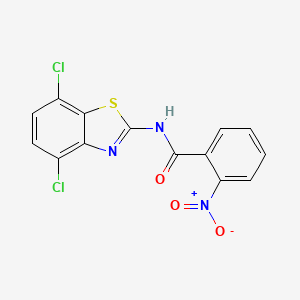
![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)
![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)
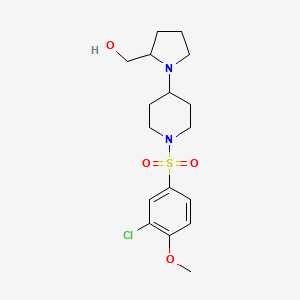
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)
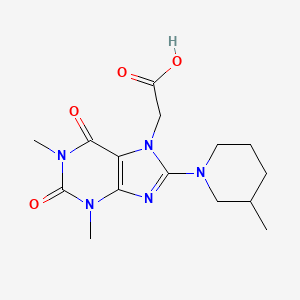
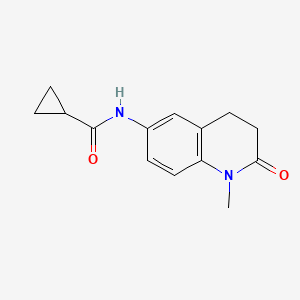

![N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2638821.png)
